molecular formula C22H25N3OS B15080230 3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15080230
M. Wt: 379.5 g/mol
InChI Key: GLZWTDUHXUFBLO-YDZHTSKRSA-N
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Description

3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C22H25N3OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 4-tert-butylbenzaldehyde with 2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one in the presence of an appropriate catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the tert-butylphenyl group, which imparts specific steric and electronic properties that can influence its reactivity and biological activity .

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

3-[(E)-(4-tert-butylphenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H25N3OS/c1-14-24-20-19(17-7-5-6-8-18(17)27-20)21(26)25(14)23-13-15-9-11-16(12-10-15)22(2,3)4/h9-13H,5-8H2,1-4H3/b23-13+

InChI Key

GLZWTDUHXUFBLO-YDZHTSKRSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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